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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzofuran

Cat. No.: B15323008

An In-depth Technical Guide to 2-Bromo-3-
methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and reactivity of 2-Bromo-3-methylbenzofuran. The information is intended to
support research and development activities in medicinal chemistry and materials science
where this heterocyclic compound serves as a valuable building block.

Chemical Properties and Structure

2-Bromo-3-methylbenzofuran, with the CAS number 38281-48-0, is a substituted aromatic
heterocyclic compound. Its structure consists of a benzene ring fused to a furan ring, with a
bromine atom at the 2-position and a methyl group at the 3-position of the furan ring.

1.1. Physicochemical Properties

The key physicochemical properties of 2-Bromo-3-methylbenzofuran are summarized in the
table below for easy reference.
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Property Value Source
CAS Number 38281-48-0 [1]
Molecular Formula CoH7BrO [1]
Molecular Weight 211.055 g/mol [1]
Exact Mass 209.96800 u [1]
LogP (octanol/water) 3.50370 [1]
Polar Surface Area 13.14 A2 [1]
Boiling Point Not available

Melting Point Not available

Density Not available

1.2. Structural and Spectroscopic Data

The structural elucidation of 2-Bromo-3-methylbenzofuran is typically achieved through a
combination of spectroscopic techniques. Below are the expected characteristic signals.

1.2.1. *H and 3C NMR Spectroscopy

While a specific spectrum for this exact compound is not publicly available, the expected
chemical shifts can be inferred from the structure and data for similar compounds.

Expected Chemical

IH NMR . Multiplicity Integration
Shift (ppm)

Aromatic Protons 7.2-7.6 Multiplet 4H

Methyl Protons (-CHs)  ~2.3 Singlet 3H
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13C NMR Expected Chemical Shift (ppm)
Aromatic Carbons 110 - 155

Quaternary Carbon (C-Br) ~115

Quaternary Carbon (C-CHs) ~120

Methyl Carbon (-CHs) ~10

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Wavenumber

Functional Group Intensity
(cm™)

C-H (aromatic) 3100 - 3000 Medium

C-H (alkane) 3000 - 2850 Medium

C=C (aromatic) 1600 - 1450 Medium-Strong

C-O (aryl ether) 1250 - 1200 Strong

C-Br 680 - 515 Medium-Strong

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (El), 2-Bromo-3-methylbenzofuran will exhibit a
characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes
(7°Br and 81Br) in a nearly 1:1 ratio.
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lon miz Description

[M]* 210 Molecular ion with 7°Br
[M+2]*+ 212 Molecular ion with 81Br
[M-Br]* 131 Loss of bromine atom

Typically the most abundant
Base Peak 131
fragment

Experimental Protocols

2.1. Synthesis of 2-Bromo-3-methylbenzofuran

A common method for the synthesis of 2-bromo-3-methylbenzofuran involves the bromination
of 3-methylbenzofuran using N-bromosuccinimide (NBS).

Materials:

o 3-Methylbenzofuran

e N-Bromosuccinimide (NBS)

» Benzoyl peroxide (initiator)

o Carbon tetrachloride (CCla4) or other suitable solvent
e Sodium bicarbonate solution (aqueous)

e Brine

e Anhydrous magnesium sulfate or sodium sulfate
 Silica gel for column chromatography

o Hexane and ethyl acetate (eluent)

Procedure:
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Dissolve 3-methylbenzofuran (1 equivalent) in dry carbon tetrachloride in a round-bottom
flask equipped with a reflux condenser and a magnetic stirrer.

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to
the solution.

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer
chromatography (TLC). The reaction is typically complete within a few hours.

After completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the
crude product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate
gradient to yield pure 2-Bromo-3-methylbenzofuran.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15323008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15323008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction

NBS, Benzoyl Peroxide
Work-up Purification
G-Melhylbenzoiuran Reflux in CCl4 [Wash (NaHCO3, BrineHDry (MgSOA))—VGEvapora(e Solvent [Column Chrumalograth:‘ure Z-Eromo-S-melhbeenzofurarD

[2-Bromo-3-methylbenzofurarD

Pd Catalyst

_>
Base

o)

2-Ary|-3-methy|benzofurarD

Arylboronic Acid\ 4
(R-B(OH)2) )

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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